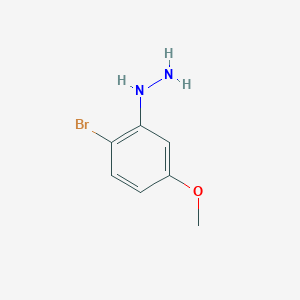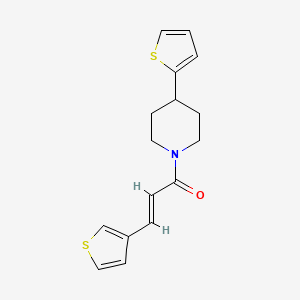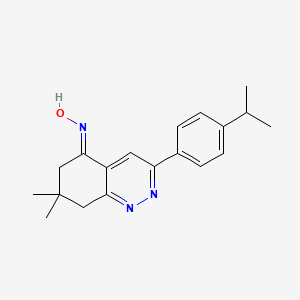![molecular formula C26H23Cl2N3OS B2809455 1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride CAS No. 1301717-72-5](/img/structure/B2809455.png)
1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridinium salt which contains several functional groups including a chlorobenzyl group, a thiazolyl group, and a toluene group. Pyridinium salts are often used in organic synthesis due to their reactivity. The presence of the chlorobenzyl group suggests that this compound could be used as an electrophile in nucleophilic substitution reactions . The thiazolyl group is a heterocycle that is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridinium and thiazole rings, and the presence of the chlorobenzyl group. The electron-withdrawing nature of the pyridinium ion might influence the reactivity of the other functional groups in the molecule .Chemical Reactions Analysis
As a pyridinium salt, this compound would be expected to participate in reactions typical of pyridinium salts, such as nucleophilic substitution or elimination reactions . The presence of the chlorobenzyl group could make this compound a good electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridinium ion would likely make this compound soluble in water . The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .Aplicaciones Científicas De Investigación
Isomorphism in Stilbazolium Salts
The study of crystal structures of (E)-stilbazolium salts, related but not identical to the compound , illustrates the robustness of certain supramolecular motifs created by a spectrum of intermolecular interactions, generating isomorphous crystal structures. These findings highlight the potential of utilizing these structures in the development of new materials with tailored properties (Prukała et al., 2008).
Synthesis of Functionalized Pyridines
Research on the substitution reactions of hetarenium-activated pentachloropyridine with bisnucleophiles, including pyridines, demonstrated the potential for creating a variety of substituted pyridines. These synthetic routes offer pathways for designing novel compounds with potential applications in various fields of chemistry and materials science (Schmidt et al., 2006).
Hybrid Organic-Inorganic Chlorozincate
The synthesis of organic-inorganic hybrid compounds involving the in situ formed imidazo[1,5-a]pyridinium cation showcases the versatility of pyridinium derivatives in forming complex structures with metal ions. These compounds exhibit interesting photophysical properties, suggesting potential applications in optical materials and sensors (Buvaylo et al., 2015).
N-Acyl-Thiazolidine-4-Carboxylic Acid Derivatives
The synthesis of N-acyl-thiazolidine-4-carboxylic acid derivatives via the interaction of 3-chloroacetylthiazolidine-4-carboxylic acid methyl ester with aminopyridines revealed significant influence on learning and memorizing processes in experimental animals. This study suggests the potential of pyridinium chloride derivatives in developing treatments for neurological conditions (Krichevskii et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[2-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-3-yl]-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3OS.ClH/c1-18-5-11-23(12-6-18)28-14-13-24(31)25-19(2)29-26(32-25)21-4-3-15-30(17-21)16-20-7-9-22(27)10-8-20;/h3-15,17H,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXLSCWEEZYBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)CC4=CC=C(C=C4)Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)CC4=CC=C(C=C4)Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)
![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)

![1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2809388.png)

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B2809391.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)